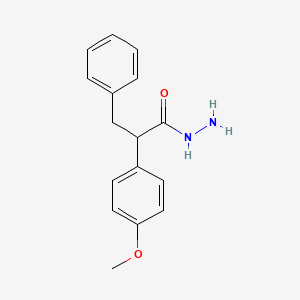
alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide: is an organic compound with the molecular formula C16H18N2O2 It is known for its unique structural features, including a methoxyphenyl group and a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide typically involves the reaction of alpha-(p-Methoxyphenyl)hydrocinnamic acid with hydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxyphenyl group can interact with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
- Alpha-(p-Methoxyphenyl)acetic acid hydrazide
- Alpha-(p-Methoxyphenyl)propionic acid hydrazide
- Alpha-(p-Methoxyphenyl)butyric acid hydrazide
Comparison: Alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide is unique due to its specific structural features, such as the methoxyphenyl group and the hydrazide functional group. These features confer distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methoxy group can enhance its solubility and reactivity, making it more versatile in various applications.
Propiedades
Número CAS |
58973-43-6 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3-phenylpropanehydrazide |
InChI |
InChI=1S/C16H18N2O2/c1-20-14-9-7-13(8-10-14)15(16(19)18-17)11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3,(H,18,19) |
Clave InChI |
IOWWNVXVYPZCDW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















